An In-Depth Technical Guide to 4-(2-Naphthyl)-o-cresol: Properties and Synthetic Considerations
An In-Depth Technical Guide to 4-(2-Naphthyl)-o-cresol: Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Naphthyl)-o-cresol is a bi-aryl organic compound that merges the structural features of o-cresol and naphthalene. This unique combination imparts a set of physicochemical properties that make it a molecule of interest for applications in materials science and as a versatile intermediate in the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its known properties, including its CAS Registry Number, and explores potential synthetic methodologies and applications, with a foundational understanding derived from its parent molecule, o-cresol.
Core Molecular Identity and CAS Number
The nomenclature "4-(2-Naphthyl)-o-cresol" describes a molecule where a naphthalene ring is attached at its second position to the fourth position of an ortho-cresol (2-methylphenol) core. While direct and extensive literature on "4-(2-Naphthyl)-o-cresol" is sparse, a closely related and likely identical compound, 4-(2-Naphthyl)phenol , is documented with the CAS Registry Number 6336-82-9 .[1] For the purpose of this guide, we will consider the properties of 4-(2-Naphthyl)phenol as representative of the topic compound, acknowledging the potential for nuanced differences if the "o-cresol" designation implies additional substitution.
The foundational structure, o-cresol, is a colorless solid and a derivative of phenol, with the CAS Number 95-48-7.[2][3] It is a widely used intermediate in the production of other chemicals.[2]
Physicochemical Properties
The properties of 4-(2-Naphthyl)-o-cresol are influenced by both the phenolic hydroxyl group and the bulky, aromatic naphthyl substituent.
Table 1: Physicochemical Properties of 4-(2-Naphthyl)phenol and the Parent Compound, o-Cresol
| Property | 4-(2-Naphthyl)phenol | o-Cresol |
| CAS Number | 6336-82-9[1] | 95-48-7[2][3] |
| Molecular Formula | C₁₆H₁₂O[1] | C₇H₈O[3][4] |
| Molecular Weight | 220.27 g/mol [1] | 108.14 g/mol [4][5] |
| Appearance | Solid[1] | Colorless to yellowish crystals[5] |
| Melting Point | Not specified | 30.944 °C[5] |
| Boiling Point | Not specified | 191.004 °C[5] |
| Solubility | Soluble in organic solvents | Soluble in alcohol, ether, acetone, benzene, chloroform[5] |
| Water Solubility | Not specified | 25,950 ppm at 25 °C[5] |
The introduction of the large, hydrophobic naphthyl group is expected to significantly decrease water solubility compared to o-cresol and increase the melting and boiling points due to increased molecular weight and van der Waals forces.
Synthesis and Manufacturing
The industrial production of o-cresol is primarily achieved through the methylation of phenol or by extraction from coal tar.[2] The synthesis of 4-(2-Naphthyl)-o-cresol would involve a subsequent step to introduce the naphthyl group.
Conceptual Synthetic Workflow
A plausible synthetic route to 4-(2-Naphthyl)-o-cresol is through a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.
Caption: Conceptual Suzuki coupling for the synthesis of 4-(2-Naphthyl)-o-cresol.
Step-by-Step Protocol:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 4-bromo-o-cresol is first protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions.
-
Suzuki Coupling: The protected 4-bromo-o-cresol is then reacted with 2-naphthylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Deprotection: The resulting protected 4-(2-Naphthyl)-o-cresol is then deprotected under acidic conditions to yield the final product.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Analytical Characterization
The structural confirmation of 4-(2-Naphthyl)-o-cresol would rely on a combination of standard analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both the cresol and naphthalene rings, a singlet for the methyl group, and a singlet for the phenolic proton. |
| ¹³C NMR | Distinct signals for all carbon atoms in the molecule, including the substituted aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 220.27 g/mol . |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group, and characteristic C-H and C=C stretching frequencies for the aromatic rings. |
| High-Performance Liquid Chromatography (HPLC) | A single peak under appropriate chromatographic conditions, confirming the purity of the compound. |
Potential Applications in Research and Drug Development
The unique structure of 4-(2-Naphthyl)-o-cresol suggests its potential as a valuable building block in several areas of chemical research and development.
-
Medicinal Chemistry: The naphthyl and phenolic moieties are present in numerous biologically active compounds. This molecule could serve as a scaffold for the synthesis of novel ligands for various biological targets. The phenolic hydroxyl group provides a handle for further functionalization.
-
Materials Science: The rigid and planar structure of the naphthalene unit, combined with the reactivity of the phenol, makes it a candidate for the synthesis of novel polymers, liquid crystals, and organic light-emitting diode (OLED) materials.
-
Chemical Synthesis: As a bifunctional molecule, it can be used as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.[6]
Safety and Handling
-
Hazards of o-Cresol: o-Cresol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[7][8] It may also cause respiratory irritation.[7] It is combustible and can form explosive vapor/air mixtures above 81°C.[9]
-
Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10] Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
Conclusion
4-(2-Naphthyl)-o-cresol, identified by the CAS number 6336-82-9 for its phenol analog, is a specialty chemical with potential for a range of applications in research and development. Its properties are a composite of its constituent o-cresol and naphthalene moieties. While comprehensive data on this specific molecule is limited, an understanding of its chemistry can be extrapolated from its parent compounds. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore the potential of this intriguing molecule. As with all chemicals, appropriate safety precautions should be strictly adhered to during handling and use.
References
-
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 0030 - o-CRESOL. Inchem.org. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Cresol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2020, December 22). CRESOLS. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2008, September). Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols. NCBI Bookshelf. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-o-cresol. Retrieved from [Link]
-
Slideshare. (n.d.). structure and uses of phenol, cresol, resorcinol and naphthol. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). O-CRESOL CAS N°: 95-48-7. OECD Existing Chemicals Database. Retrieved from [Link]
-
Chemcess. (2025, June 29). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
Studocu. (n.d.). Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols. Retrieved from [Link]
- Google Patents. (n.d.). CN103992210A - Synthesis method of o-cresol and m-cresol.
-
ResearchGate. (2025, August 7). Synthesis of o-cresol from phenol and methanol via gas phase alkylation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). o-Cresol, TMS derivative. NIST WebBook. Retrieved from [Link]
Sources
- 1. 4-(2-Naphthyl)phenol, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. o-Cresol - Wikipedia [en.wikipedia.org]
- 3. CRESOLS | Occupational Safety and Health Administration [osha.gov]
- 4. o-Cresol | CAS 95-48-7 | LGC Standards [lgcstandards.com]
- 5. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. ICSC 0030 - o-CRESOL [inchem.org]
- 10. fishersci.com [fishersci.com]
